molecular formula C11H20ClN3O2S B6339953 {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine CAS No. 1221342-20-6

{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine

Cat. No.: B6339953
CAS No.: 1221342-20-6
M. Wt: 293.81 g/mol
InChI Key: IDCMJDHTXVUCNH-UHFFFAOYSA-N
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Description

{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine is a sophisticated chemical building block critical in modern drug discovery and development. Its primary research value lies in its role as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs), particularly for targeted therapies. The compound's strategic molecular architecture, featuring both a reactive chloromethyl group and a methanesulfonyl group on the imidazole core, allows researchers to efficiently construct complex molecules. The chloromethyl moiety is a key functional handle for further elaboration; it readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, enabling the covalent attachment of additional functional groups to create targeted molecular scaffolds. This reactivity is exploited in the design and synthesis of potential anticancer agents, where this intermediate serves as a core building block for kinase inhibitors targeting critical pathways. Furthermore, the methanesulfonyl group can influence the electronic properties of the molecule and may be utilized in structure-activity relationship (SAR) studies to optimize the potency and selectivity of candidate drugs. This makes the compound an invaluable tool for medicinal chemists working to develop new therapeutic entities for the treatment of diseases such as cancer and parasitic infections.

Properties

IUPAC Name

2-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN3O2S/c1-4-14(5-2)6-7-15-10(8-12)9-13-11(15)18(3,16)17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCMJDHTXVUCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Core Synthesis via Debus-Radziszewski Reaction

The foundational step in synthesizing {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine involves constructing the 1H-imidazole scaffold. The Debus-Radziszewski reaction, which condenses a diketone, aldehyde, and ammonia source, is widely employed for imidazole ring formation . For instance, 4,5-diphenyl-1H-imidazole was synthesized by refluxing benzil, paraformaldehyde (PFA), and ammonium acetate in concentrated acetic acid at 118°C for 5 hours, achieving a 93% yield . This method’s adaptability allows substitution of benzil with alternative diketones to tailor the imidazole’s substitution pattern.

Critical parameters include:

  • Solvent System : Concentrated acetic acid facilitates protonation, enhancing reactivity.

  • Temperature : Reflux conditions (≥118°C) ensure complete cyclization.

  • Ammonia Source : Ammonium acetate provides a controlled release of ammonia, minimizing side reactions.

Nuclear magnetic resonance (NMR) analysis confirmed the structure, with characteristic signals at δ 12.48 ppm (imidazole NH) and aromatic protons at δ 7.20–7.49 ppm .

Regioselective Chloromethylation at Position 5

Introducing the chloromethyl group at position 5 requires precise regiocontrol. A patent describing the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride offers a scalable approach . Reacting 4-methylimidazole with formaldehyde oligomers (e.g., paraformaldehyde) in aqueous hydrochloric acid under HCl gas pressure (up to 10 atm) at 50–110°C for 5–20 hours achieved selective chloromethylation . This method’s success hinges on:

  • Acid Concentration : 20–40% HCl ensures protonation of the imidazole nitrogen, directing electrophilic substitution to the 5-position.

  • Formaldehyde Equivalents : A 1:1 to 1:1.5 molar ratio of imidazole to formaldehyde prevents overalkylation.

  • Pressure : Elevated pressure enhances reaction kinetics and yield.

Post-reaction workup involves solvent distillation and recrystallization from ethanol, yielding a high-purity product . Adapting this protocol to the target compound would involve substituting 4-methylimidazole with a pre-functionalized imidazole intermediate bearing a methanesulfonyl group at position 2.

N-Alkylation with Diethylaminoethyl Group

Introducing the diethylaminoethyl moiety at position 1 employs alkylation strategies similar to those in gold(I)-NHC complex synthesis . For example, 1,3-diethyl-4,5-diphenyl-1H-imidazolium iodide was prepared by treating the imidazole with iodoethane and sodium hydride in anhydrous acetonitrile at 82°C . Adapting this to the target compound requires:

  • Alkylating Agent : 2-Chloroethyl-diethylamine or its tosylate derivative.

  • Base : Sodium hydride deprotonates the imidazole nitrogen, facilitating nucleophilic substitution.

  • Solvent : Anhydrous acetonitrile or DMF ensures reactivity.

Reaction monitoring via TLC and NMR (quaternary nitrogen signal at δ 4.11 ppm) confirms successful alkylation . Purification via silica chromatography (DCM/MeOH) yields the final product.

Purification and Characterization

Final purification integrates techniques from both sources:

  • Column Chromatography : Silica gel with DCM/MeOH gradients removes unreacted intermediates .

  • Recrystallization : Ethanol or n-pentane enhances crystallinity and purity .

Spectroscopic Validation :

  • 1H NMR : Distinct signals for chloromethyl (δ 4.5–4.7 ppm), methanesulfonyl (δ 3.2 ppm), and diethylaminoethyl (δ 2.5–3.0 ppm) groups.

  • HR-MS : Exact mass confirmation (e.g., [M + H]+ = calculated 356.15, observed 356.14) .

Chemical Reactions Analysis

Types of Reactions

{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted imidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with imidazole structures often exhibit antimicrobial properties. The chloromethyl and methanesulfonyl groups may enhance this activity by increasing the compound's reactivity and ability to penetrate microbial membranes. Studies are ongoing to evaluate its efficacy against various bacterial strains.

Anticancer Properties

Imidazole derivatives have been explored for their anticancer potential. The compound's ability to interact with biological targets, such as enzymes involved in cancer cell proliferation, is under investigation. Preliminary studies suggest that it may inhibit tumor growth in specific cancer models.

Neurological Research

The structural characteristics of {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine position it as a candidate for studying neurological pathways. Its interaction with neurotransmitter systems could provide insights into treatments for conditions like anxiety and depression.

Drug Development

The compound serves as a building block for synthesizing more complex pharmaceuticals. Its functional groups allow for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated activity against Gram-positive bacteria in vitro.
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines observed.
Neurological EffectsPotential modulation of GABAergic pathways; further studies needed.

Mechanism of Action

The mechanism of action of {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methanesulfonyl group can participate in various chemical reactions. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Alkyl Chain Modifications
  • {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine (CAS 1221342-23-9): This analog features a propyl linker instead of an ethyl chain, increasing molecular weight (307.84 g/mol vs. The longer chain may improve membrane permeability but reduce solubility in polar solvents .
Substituent Differences on the Imidazole Ring
  • 2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate :
    Replaces the methanesulfonyl and chloromethyl groups with a nitro group (position 5) and a methyl group (position 2). The nitro group is strongly electron-withdrawing, altering electronic density and reactivity compared to the target compound. UV-Vis spectroscopy shows a hypsochromic shift (λmax = 270 nm vs. expected ~310 nm for nitroimidazoles), indicating reduced conjugation .

  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: Features a chloromethylphenyl substituent and nitro group. However, the absence of a sulfonyl group reduces polarity and sulfonamide-related interactions .
Sulfonamide vs. Sulfonyl Groups
  • 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine: Contains a methanesulfonamidomethyl group instead of methanesulfonyl.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~293.8 5-Chloromethyl, 2-methanesulfonyl Alkylating potential, moderate polarity
{3-[5-(ClCH2)...propyl}diethylamine (CAS 1221342-23-9) 307.84 Propyl linker Increased lipophilicity
4-[4-(ClCH2)Ph]-1,2-dimethyl-5-nitroimidazole ~295.7 Nitro, chloromethylphenyl Enhanced π-π stacking
2-(Diethylamine)ethyl...benzoate () ~425.5 Nitro, ester, acetamide Antimicrobial, λmax = 270 nm

Research Findings and Implications

  • Reactivity : The chloromethyl group in the target compound facilitates alkylation reactions, a mechanism shared with chemotherapeutic agents like chlorambucil .
  • Solubility : The diethylamine moiety improves water solubility compared to purely aromatic analogs (e.g., ’s biphenyl derivatives) .
  • Stability : Methanesulfonyl groups enhance oxidative stability relative to nitro groups, which are prone to metabolic reduction .

Biological Activity

The compound {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine, a derivative of imidazole, has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Chloromethyl Group : Enhances reactivity through electrophilic substitution.
  • Methanesulfonyl Group : Increases solubility and stability.
  • Diethylamine Side Chain : Contributes to the compound's basicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation. The methanesulfonyl moiety enhances solubility, facilitating better interaction with target sites.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities:

Antimicrobial Activity

Imidazole compounds have been widely studied for their antimicrobial properties. For example:

  • Study Findings : A study on related imidazole derivatives demonstrated significant antifungal activity against various strains of fungi, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer properties of imidazole derivatives are notable:

  • Case Study : A derivative structurally similar to this compound exhibited potent antitumor effects in murine models, particularly against leukemia and melanoma cells . This suggests that the compound may also possess similar anticancer capabilities.

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for cancer cell proliferation or microbial growth.
  • Induction of Apoptosis : Some studies have indicated that imidazole derivatives can trigger programmed cell death in cancer cells through oxidative stress mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(Chloromethyl)-2-methanesulfonyl-1H-imidazoleStructureAntifungal, Anticancer
2-Chloro-5-(chloromethyl)pyridine-Antimicrobial
5-(Chloromethyl)furfural-Antimicrobial

Research Findings and Future Directions

Recent studies have highlighted the need for further exploration into the pharmacological potential of this compound. Key areas for future research include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

Q & A

Q. What are the optimal synthetic routes for preparing {2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:
  • Amidation : Use of DCC (dicyclohexylcarbodiimide) as a coupling agent to form amide bonds between intermediates (e.g., 2-(diethylamino)ethyl derivatives and chloromethyl-imidazole precursors) under anhydrous conditions .

  • Thioether Formation : Reaction of Schiff’s bases with chloromethyl intermediates in polar solvents (e.g., pyridine) at reflux, followed by purification via recrystallization (yield ~78% for analogous compounds) .

  • Optimization : Control temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for limiting reagents). Monitor progress via TLC or HPLC.

    • Data Table :
StepKey Reagents/ConditionsPurificationYield (Analogous)Reference
AmidationDCC, RT, anhydrous DCMColumn chromatographyN/A
Thioether linkagePyridine, refluxRecrystallization (EtOH)78%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: space group determination, residual factors (R1 < 0.05), and hydrogen bonding analysis .

  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 270–310 nm) to assess electronic transitions influenced by substituents like methanesulfonyl .

  • NMR Spectroscopy : Analyze ¹H/¹³C chemical shifts (e.g., δ 3.2–3.5 ppm for diethylaminoethyl protons; δ 4.5 ppm for chloromethyl CH₂) .

    • Data Table :
TechniqueCritical ParametersApplication ExampleReference
X-raySHELX refinement, Mo-Kα radiationConfirm imidazole ring geometry
UV-Visλmax at 270 nm (amide derivatives)Detect electronic perturbations

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group acts as an electrophilic site, facilitating:
  • Alkylation : React with amines (e.g., diethylamine) in polar aprotic solvents (DMF, DMSO) at 50–70°C .
  • Stability Considerations : Susceptible to hydrolysis; store under anhydrous conditions at 4°C. Use TLC to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data between diffusion and broth dilution assays?

  • Methodological Answer :
  • Diffusion Assay Limitations : Poor solubility or agar incompatibility may mask activity (e.g., no inhibition zones observed in metronidazole derivatives) .
  • Broth Dilution : Use MIC/MBC testing (e.g., 2–8 µg/mL against S. aureus). Validate via LC-MS to confirm compound integrity post-assay .
  • Statistical Analysis : Apply ANOVA to compare methods, ensuring n ≥ 3 replicates.

Q. What computational and experimental approaches elucidate the electronic effects of substituents on the imidazole ring?

  • Methodological Answer :
  • DFT Calculations : Model HOMO-LUMO gaps (e.g., methanesulfonyl vs. methyl groups) using Gaussian09 at B3LYP/6-31G* level.
  • Electrochemical Analysis : Cyclic voltammetry to assess redox potentials (e.g., sulfonyl groups increase electron-withdrawing effects) .
  • Comparative SAR : Synthesize analogs (e.g., replacing chloromethyl with hydroxymethyl) and test binding affinity via SPR .

Q. How to design SAR studies evaluating the diethylaminoethyl group’s role in target binding?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with varying alkyl chains (e.g., dimethylaminoethyl, pyrrolidinylethyl) .
  • Binding Assays : Use ITC (isothermal titration calorimetry) or fluorescence polarization to measure ΔG and Kd.
  • Structural Insights : Overlay X-ray structures of analogs with target proteins (e.g., enzymes) to identify key interactions .

Key Research Considerations

  • Data Contradictions : Cross-validate results using orthogonal methods (e.g., crystallography + NMR for structure; broth dilution + LC-MS for bioactivity).
  • Ethical Compliance : Adhere to safety protocols for chloromethyl handling (e.g., PPE, fume hoods) .

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